molecular formula C8H16O B14438842 2,5-Dimethylhex-1-en-3-ol CAS No. 77722-56-6

2,5-Dimethylhex-1-en-3-ol

Cat. No.: B14438842
CAS No.: 77722-56-6
M. Wt: 128.21 g/mol
InChI Key: HKYNMDHHMMRJGQ-UHFFFAOYSA-N
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Description

2,5-Dimethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes containing a hydroxyl group. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-1-en-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 2,5-dimethylhex-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the double bond in the precursor molecules.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C

    Substitution: SOCl2, PBr3

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

2,5-Dimethylhex-1-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.

    Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhex-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2,5-Dimethylhex-4-en-3-ol
  • 2,2-Dimethylhex-5-en-1-ol
  • 3,5-Dimethyl-1-hexyn-3-ol

Comparison: 2,5-Dimethylhex-1-en-3-ol is unique due to its specific structural arrangement, which includes a double bond and two methyl groups on a hexane chain This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds

Properties

CAS No.

77722-56-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,5-dimethylhex-1-en-3-ol

InChI

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6,8-9H,3,5H2,1-2,4H3

InChI Key

HKYNMDHHMMRJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=C)C)O

Origin of Product

United States

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